6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic compound that belongs to the class of indanamine derivatives. It is a chiral molecule with an amine group attached to the indane ring, and a methoxy group at position 6. This compound has been investigated for its potential applications as a ligand for various receptors, particularly in the context of neurotransmitter systems. [ [] ]
The study of GN39482, a methoxy-inden derivative, has shown promising antiproliferative activity toward human cancer cells, suggesting its potential use as an anticancer agent1. This compound does not affect antimicrobial and antimalarial activities at the tested concentration, indicating a degree of specificity in its action against cancer cells.
6-Methoxy-4-quinolone has been applied as a fluorescent labeling reagent due to its strong fluorescence and stability in aqueous media2. This compound's characteristics make it suitable for the detection and quantification of various biological substances, such as carboxylic acids, in biomedical research.
A related compound, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline, has been shown to specifically affect brain serotonin levels without altering norepinephrine levels, suggesting a selective interaction with the serotonergic system3. This indicates that methoxy-inden compounds could have applications in the study of neurotransmitter systems and potentially in the treatment of neurological disorders.
Although not directly related to 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, the active metabolite of methoxychlor, an insecticide, has been shown to inhibit testosterone formation by cultured Leydig cells from neonatal rats4. This suggests that certain methoxy-inden compounds could interact with endocrine pathways and have potential implications in the study of endocrine disruptors.
6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound characterized by its unique indane structure, which consists of a fused benzene and cyclopentane ring. The compound is notable for its methoxy group at the 6-position and an amine group at the 1-position, contributing to its chemical properties and reactivity. It is classified as an indane derivative and has potential applications in medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications .
The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
The molecular formula for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is , with a molecular weight of approximately 183.68 g/mol. The compound features:
The three-dimensional conformation of this compound allows for specific interactions with biological targets, enhancing its potential efficacy in medicinal applications .
6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced properties .
The mechanism of action for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors:
Research into its specific mechanisms continues to uncover potential therapeutic applications.
The physical and chemical properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride include:
These properties are critical for determining its suitability in various applications, including pharmaceutical formulations and chemical synthesis .
6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several significant applications:
The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride predominantly originates from the ketone precursor 6-methoxyindanone. This pathway involves a two-step sequence: carbonyl reduction followed by amination. Initial reduction of the carbonyl group employs hydride-based reducing agents, with sodium borohydride in methanol at 0–25°C achieving 85–92% conversion to the corresponding alcohol intermediate. Lithium aluminum hydride in tetrahydrofuran demonstrates higher reactivity but requires cryogenic conditions (-10°C) to prevent over-reduction .
The critical amination step proceeds via nucleophilic substitution, where the alcohol is first activated as a mesylate or tosylate (e.g., methanesulfonyl chloride in dichloromethane with triethylamine). Subsequent displacement with ammonia in methanol/water (5:1) at elevated temperatures (80–100°C) yields the racemic amine freebase. Salt formation using hydrochloric acid in diethyl ether provides the hydrochloride product in 65–78% isolated yield over two steps. Key process variables include stoichiometry (1.2–1.5 equivalents of aminating agent) and reaction time (12–24 hours), which significantly impact impurity profiles [6].
Table 1: Reductive Amination Optimization Parameters
Parameter | Sodium Borohydride | Lithium Aluminum Hydride |
---|---|---|
Temperature Range | 0–25°C | -10 to 0°C |
Solvent System | Methanol | Tetrahydrofuran |
Typical Yield | 85–92% | 88–95% |
Byproduct Formation | <5% | 8–12% (over-reduction) |
Alternative access to the amine functionality involves oxime formation followed by catalytic hydrogenation. 6-Methoxyindanone reacts with hydroxylamine hydrochloride in pyridine/ethanol (1:2) under reflux to form E/Z-oxime isomers within 4 hours. Isolation of the syn-oxime isomer via crystallization from ethyl acetate enables stereoselective reduction. Catalytic hydrogenation over Raney nickel (5–10 wt%) at 50–60 psi hydrogen pressure in ethanol affords the racemic amine with 70–75% enantiomeric purity. Platinum oxide catalysts in acetic acid at ambient pressure provide higher selectivity (88–92% ee) but increase operational costs [6] [8].
Critical limitations include oxime isomer separation efficiency (typically 60:40 E/Z ratio) and catalyst deactivation by trace moisture. Process intensification studies demonstrate that continuous hydrogenation in microreactors enhances mass transfer, reducing reaction time from 12 hours to 45 minutes while maintaining 90% conversion [8].
Racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine undergoes chiral resolution using diastereomeric salt formation. The freebase is treated with L-tartaric acid (0.55 equivalents) in methanol/water (4:1), selectively crystallizing the (S)-enantiomer salt at 5°C. After filtration, the salt is basified with sodium hydroxide and extracted into dichloromethane. Treatment with hydrochloric acid yields (S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride with >99% enantiomeric excess, though with moderate yield (32–38%) .
Alternative resolving agents include dibenzoyl-D-tartaric acid in acetone, which isolates the (R)-enantiomer (CAS: 730980-51-5) at 95% enantiomeric excess and 40% yield. Multi-stage crystallization protocols have demonstrated enantiomeric excess enhancement from 85% to >99% but increase solvent consumption by 2.5-fold. Industrial-scale implementations typically achieve 95% purity specifications through controlled crystallization kinetics and seeding strategies [7].
Industrial synthesis leverages acylation-hydrogenation to bypass stoichiometric reductants and unstable intermediates. 6-Methoxyindanone undergoes reductive amination with formic acid/ammonium formate (Leuckart-Wallach reaction) at 160–180°C to directly form N-formyl-6-methoxy-2,3-dihydro-1H-inden-1-amine. This amide intermediate is hydrolyzed under acidic conditions (6M hydrochloric acid, reflux) to yield the racemic amine hydrochloride in a single pot with 80–85% overall yield [6].
Catalytic hydrogenolysis of enol acetates presents another scalable approach. 6-Methoxyindanone is converted to its enol acetate using acetic anhydride, followed by palladium-catalyzed hydrogenation (5% Pd/C, 80 psi hydrogen) in ethyl acetate. This method achieves 92% conversion with <2% dehalogenation byproducts, making it advantageous for halogen-substituted analogs like 4-bromo-6-methoxy-2,3-dihydro-1H-inden-1-amine [6].
Solvent selection critically influences crystallization efficiency and impurity rejection. Methanol/water mixtures (70:30) maximize hydrochloride salt yield (91%) but co-precipitate 4–6% des-methoxy impurities. Isopropanol/ethyl acetate (1:1) reduces impurity carryover to <1% but decreases yield to 78%. Ternary solvent systems (tetrahydrofuran/methanol/water = 50:30:20) balance yield (85%) and purity (99.5%) during final crystallization [4] [9].
Continuous manufacturing platforms enhance mass transfer in hydrogenation steps. Fixed-bed reactors with immobilized platinum catalysts achieve 99% conversion in 8 minutes residence time at 100°C, reducing solvent consumption by 60% compared to batch processes. Process analytical technology enables real-time adjustment of ammonia stoichiometry (±0.05 equivalents), maintaining optimal reaction trajectories and minimizing byproduct formation to <0.3% [4] [9].
Table 2: Solvent Systems for Crystallization Optimization
Solvent Composition | Yield (%) | Purity (%) | Major Impurity |
---|---|---|---|
Methanol/Water (70:30) | 91 | 98.2 | Des-methoxy analog (1.2%) |
Isopropanol/Ethyl Acetate (1:1) | 78 | 99.8 | None detected |
THF/Methanol/Water (50:30:20) | 85 | 99.5 | Indane dimer (0.3%) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3